molecular formula C29H38O8 B8260125 LucidenicacidD

LucidenicacidD

Cat. No.: B8260125
M. Wt: 514.6 g/mol
InChI Key: LTJSBYAKDOGXLX-UHFFFAOYSA-N
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Description

LucidenicacidD: is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum . It is known for its complex structure and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of LucidenicacidD involves multiple steps, including the acetylation of hydroxyl groups and the oxidation of specific carbon atoms. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods: : Industrial production of this compound often involves the extraction from Ganoderma lucidum, followed by purification processes such as chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of LucidenicacidD involves its interaction with specific molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and oxidative stress, thereby exerting its therapeutic effects .

Properties

IUPAC Name

4-(12-acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O8/c1-14(8-9-21(34)35)16-12-20(33)29(7)22-17(31)13-18-26(3,4)19(32)10-11-27(18,5)23(22)24(36)25(28(16,29)6)37-15(2)30/h14,16,18,25H,8-13H2,1-7H3,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJSBYAKDOGXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98665-16-8
Record name Lucidenic acid D2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036435
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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